
6-amino-N-(2-morpholinoethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-N-(2-morpholinoethyl)nicotinamide is a derivative of nicotinamide, a compound known for its various biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-(2-morpholinoethyl)nicotinamide typically involves the reaction of 6-aminonicotinamide with 2-chloroethylmorpholine under specific conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-N-(2-morpholinoethyl)nicotinamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases like potassium carbonate or sodium hydroxide are often employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield various amine derivatives .
Applications De Recherche Scientifique
6-amino-N-(2-morpholinoethyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Could be used in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of monoamine oxidase. By binding to the active site of the enzyme, it prevents the breakdown of neurotransmitters such as serotonin and dopamine. This leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like depression and anxiety .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-aminonicotinamide: A precursor to 6-amino-N-(2-morpholinoethyl)nicotinamide, known for its role as a glucose-6-phosphate dehydrogenase inhibitor.
WAY-620147: Another derivative of N-(2-morpholinoethyl)nicotinamide, also an MAO inhibitor.
Uniqueness
This compound is unique due to its specific structure, which allows it to effectively inhibit both MAO-A and MAO-B with relatively high selectivity. This makes it a valuable compound for research into treatments for neurological disorders .
Propriétés
Numéro CAS |
827588-15-8 |
|---|---|
Formule moléculaire |
C12H18N4O2 |
Poids moléculaire |
250.30 g/mol |
Nom IUPAC |
6-amino-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H18N4O2/c13-11-2-1-10(9-15-11)12(17)14-3-4-16-5-7-18-8-6-16/h1-2,9H,3-8H2,(H2,13,15)(H,14,17) |
Clé InChI |
XJASTQYDSQITDS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCNC(=O)C2=CN=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


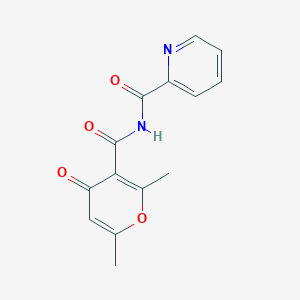
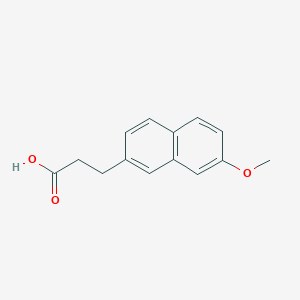
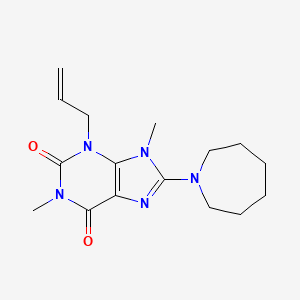
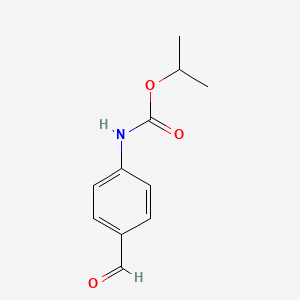
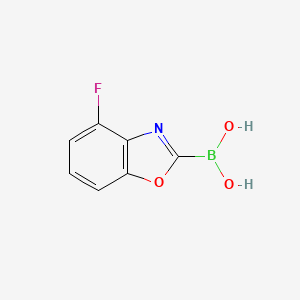
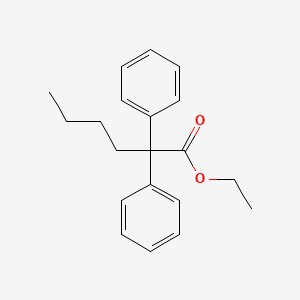
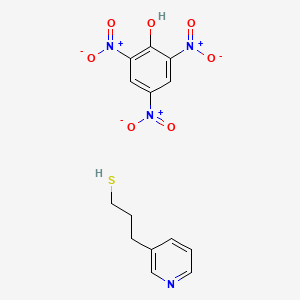
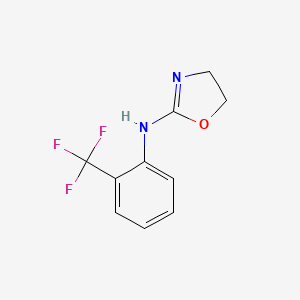
![Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy-](/img/structure/B13998306.png)

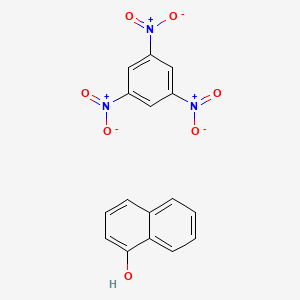

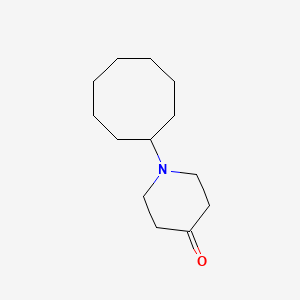
![n-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-n-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B13998321.png)
